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Introduction

Systemic Lupus Erythematosus (SLE) is a multifaceted autoimmune disease characterized by
the production of autoantibodies against nuclear antigens, leading to inflammation and damage
in various organs. The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes
(STING) pathway has emerged as a critical mediator in the pathogenesis of lupus.
Dysregulation of this pathway, often triggered by self-DNA, leads to an overproduction of type |
interferons (IFN-I1) and other pro-inflammatory cytokines, which are hallmarks of SLE.
Consequently, the STING pathway presents a promising therapeutic target for the treatment of

lupus and other autoimmune disorders.

STING-IN-2 (also known as C-170) is an experimental irreversible antagonist of the STING
protein. It functions by covalently binding to the cysteine residue at position 91 (Cys91) of
STING, which prevents its palmitoylation. This modification is crucial for the formation of STING
multimers and the subsequent recruitment and activation of TANK-binding kinase 1 (TBK1),
thereby inhibiting the downstream signaling cascade that leads to IFN-I production.[1] These
application notes provide a comprehensive overview and detailed protocols for the utilization of
STING-IN-2 in preclinical lupus research models.

Mechanism of Action of STING-IN-2
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The canonical STING signaling pathway is initiated by the detection of cytosolic double-
stranded DNA (dsDNA) by cGAS. Upon binding to dsDNA, cGAS synthesizes the second
messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic
reticulum-resident protein, inducing a conformational change that facilitates its translocation to
the Golgi apparatus. During this transit, STING undergoes palmitoylation at Cys88 and Cys91,
a critical step for the recruitment and activation of TBK1. TBK1, in turn, phosphorylates
interferon regulatory factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and
drives the transcription of type | interferons and other inflammatory genes.[1][2]

STING-IN-2 acts as a covalent inhibitor, specifically targeting Cys91. By irreversibly binding to
this residue, STING-IN-2 effectively blocks the palmitoyration of STING. This inhibition prevents
the formation of STING multimers and the recruitment of TBK1, thereby halting the downstream
signaling cascade.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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